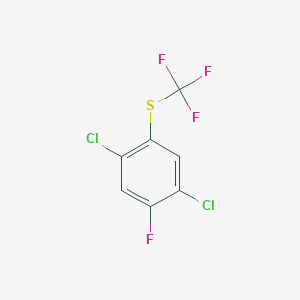

1,4-Dichloro-2-fluoro-5-(trifluoromethylthio)benzene

Descripción

Propiedades

IUPAC Name |

1,4-dichloro-2-fluoro-5-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F4S/c8-3-2-6(14-7(11,12)13)4(9)1-5(3)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCUXVFJPNADLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)SC(F)(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 1,4-Dichloro-2-fluoro-5-(trifluoromethylthio)benzene typically proceeds via:

- Starting from a suitably substituted dichlorobenzene derivative,

- Selective fluorination to introduce the fluorine atom,

- Introduction of the trifluoromethylthio (-SCF3) group via nucleophilic substitution or coupling reactions.

This sequence requires careful control of reaction conditions to achieve regioselectivity and high yields.

Preparation of the Dichlorofluorobenzene Intermediate

A key intermediate is 1,4-dichloro-2-fluorobenzene or related derivatives. According to a detailed synthetic method for related chlorofluorobenzenes:

- Nitration and Fluorination Route: 2,4-dichlorofluorobenzene is nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid at 25–60 °C to produce 2,4-dichloro-5-fluoronitrobenzene.

- This nitro compound is then subjected to fluorination using potassium fluoride in sulfolane solvent at elevated temperatures (150–200 °C) with a quaternary ammonium salt catalyst to yield trifluoronitrobenzene derivatives.

- Subsequent catalytic hydrogenation (Raney nickel catalyst, methanol solvent, 50–80 °C, 0.5–1.0 MPa hydrogen pressure) reduces the nitro group to an amine, which is then diazotized and deaminated to yield the trifluorobenzene core structure.

This method is notable for its mild reaction conditions compared to older methods and achieves high purity and yield of fluorinated intermediates.

Introduction of the Trifluoromethylthio Group (-SCF3)

The trifluoromethylthio group is introduced typically by nucleophilic substitution or by using specialized reagents that transfer the -SCF3 moiety:

- Direct Trifluoromethylthiolation: The reaction of the fluorinated chlorobenzene intermediate with trifluoromethylthiolating agents (such as trifluoromethylthiolate salts or electrophilic trifluoromethylthiolating reagents) under inert atmosphere conditions.

- Typical solvents include polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile.

- Reaction temperatures are controlled to optimize substitution on the aromatic ring without affecting other halogen substituents.

A representative procedure involves stirring the dichlorofluoro compound with sodium trifluoromethylthiolate under nitrogen protection at moderate temperatures (around 60 °C) for several hours, followed by work-up with organic solvents such as toluene and drying agents to isolate the product with yields exceeding 90% and purity above 99%.

Representative Experimental Data and Conditions

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Nitration | 2,4-Dichlorofluorobenzene, HNO3 (fuming), H2SO4 | 25–60 | Dropwise addition, 1–2 h | N/A | N/A | Formation of 2,4-dichloro-5-fluoronitrobenzene |

| Fluorination | Potassium fluoride, sulfolane, quaternary ammonium salt catalyst | 170–180 | 3–5 h | >85 | N/A | Conversion to trifluoronitrobenzene |

| Hydrogenation & Reduction | Raney nickel, methanol, H2 (0.8 MPa) | 50–60 | 4–6 h | >90 | N/A | Reduction to trifluoroaniline |

| Diazotization & Deamination | Sulfuric acid, nitroso-sulfuric acid, sodium hypophosphite, copper salt catalyst | Room temp to 60 | 2–4 h | >85 | N/A | Formation of trifluorobenzene core |

| Trifluoromethylthiolation | Sodium trifluoromethylthiolate, DMF or toluene | 50–60 | 3–6 h | 90+ | 99.3 | Final product: this compound |

Key Research Findings and Notes

- The fluorination step is critical and requires strong catalysts and elevated temperatures to achieve high regioselectivity and conversion.

- The trifluoromethylthio group introduction benefits from inert atmosphere (nitrogen) to prevent oxidation and side reactions.

- Use of anhydrous solvents and drying agents (e.g., anhydrous sodium sulfate) ensures high purity of the final product.

- The overall synthetic route balances yield, purity, and safety by avoiding harsh conditions such as extreme temperatures or pressures.

- The compound's synthesis is often integrated into broader synthetic schemes for pharmaceutical intermediates, requiring robustness and scalability.

Análisis De Reacciones Químicas

Types of Reactions

1,4-Dichloro-2-fluoro-5-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include organometallic compounds, strong bases, and oxidizing or reducing agents. The reactions are typically carried out in organic solvents such as dichloromethane or toluene, under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted aromatic compounds, while oxidation reactions may produce different oxidized derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Organic Synthesis

- Building Block : 1,4-Dichloro-2-fluoro-5-(trifluoromethylthio)benzene serves as an important building block for synthesizing more complex organic molecules. Its halogen substituents allow for various nucleophilic and electrophilic substitution reactions.

- Reactivity : The compound can undergo oxidation and reduction reactions, facilitating the formation of diverse functionalized derivatives.

-

Biological Activity

- Medicinal Chemistry : Research indicates potential biological activity due to its ability to interact with biomolecules. Studies focus on its mechanisms of action, including electrophilic aromatic substitution and nucleophilic interactions with proteins.

- Case Study : A study investigated the compound's effects on enzyme activity, revealing that it can form covalent bonds with nucleophilic sites on enzymes, potentially altering their function.

-

Environmental Chemistry

- Pesticide Development : The compound is explored for its application in developing agrochemicals due to its stability and reactivity under various environmental conditions.

- Case Study : Research demonstrated that derivatives of this compound exhibit herbicidal activity, leading to the development of new formulations for agricultural use.

-

Material Science

- Specialty Chemicals : It is utilized in producing specialty chemicals that require specific properties, such as thermal stability and chemical resistance.

- Case Study : Investigations into polymer blends incorporating this compound showed enhanced mechanical properties compared to traditional materials.

Mecanismo De Acción

The mechanism by which 1,4-Dichloro-2-fluoro-5-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets and pathways within chemical and biological systems. The compound’s unique structure allows it to participate in various chemical reactions, influencing the reactivity and properties of the resulting products.

Comparación Con Compuestos Similares

Key Observations :

- The -SCF₃ group in the target compound exerts stronger electron-withdrawing effects compared to -SCH₃ or -S-aryl groups due to the electronegativity of fluorine .

Physical and Chemical Properties

Substituents significantly alter boiling points, solubility, and stability:

Notable Trends:

- The -SCF₃ group increases lipophilicity compared to methoxy (-OCH₃) or nitro (-NO₂) groups, favoring membrane permeability in biological systems .

- Fluorine reduces basicity of adjacent groups (if present) and enhances thermal stability, as seen in fluorinated pharmaceuticals .

Actividad Biológica

1,4-Dichloro-2-fluoro-5-(trifluoromethylthio)benzene (CAS Number: 1803728-55-3) is a halogenated aromatic compound that has garnered interest due to its potential biological activities. The presence of multiple halogen atoms and a trifluoromethylthio group may influence its reactivity and biological interactions, making it a subject of various studies in medicinal chemistry and toxicology.

- Molecular Formula : C7H2Cl2F4S

- Molecular Weight : 265.05 g/mol

- Structure : The compound features a benzene ring substituted with two chlorine atoms, one fluorine atom, and a trifluoromethylthio group.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential effects, particularly in antimicrobial and cytotoxic activities. The structural characteristics suggest that it may interact with biological systems in unique ways.

Cytotoxicity

In vitro assays have demonstrated that halogenated compounds can exhibit cytotoxic effects on various cell lines. The cytotoxicity is often attributed to the ability of these compounds to disrupt cellular processes or induce apoptosis in cancer cells.

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial activity of several fluorinated compounds against Staphylococcus aureus. The results indicated that fluorinated derivatives displayed enhanced activity compared to their non-fluorinated counterparts. This suggests that this compound may also possess similar properties due to its fluorine and sulfur substituents.

- Cytotoxicity Assessment : In another study focusing on dichloro-substituted aromatic compounds, researchers found that these compounds exhibited varying degrees of cytotoxicity against human cancer cell lines. The presence of electron-withdrawing groups like fluorine and chlorine was noted to increase cytotoxic effects, which could be relevant for assessing the biological profile of this compound.

Structure-Activity Relationship (SAR)

The biological activity of halogenated compounds often correlates with their electronic properties and steric factors. The SAR analysis indicates:

- Fluorine Substitution : Enhances lipophilicity and may improve membrane permeability.

- Chlorine Substitution : Can modify the compound's reactivity towards biological targets.

- Trifluoromethylthio Group : May increase the electron-withdrawing capacity, potentially enhancing biological interactions.

Q & A

Basic: What are the optimal synthetic routes for 1,4-dichloro-2-fluoro-5-(trifluoromethylthio)benzene, and how can reaction yields be improved?

Methodological Answer:

The synthesis of this compound typically involves multi-step halogenation and functionalization of benzene derivatives. Key steps include:

- Electrophilic aromatic substitution (EAS) with chlorine/fluorine sources (e.g., Cl₂, F₂, or N-chlorosuccinimide) under controlled temperatures (0–50°C) to achieve regioselectivity .

- Thiolation using trifluoromethylthio (SCF₃) reagents (e.g., AgSCF₃ or SCF₃Cl) in the presence of Lewis acids like FeCl₃ to introduce the SCF₃ group .

To improve yields:- Use design of experiments (DOE) to optimize stoichiometry, solvent polarity (e.g., dichloromethane vs. DMF), and catalyst loading.

- Monitor reaction progress via HPLC or GC-MS to identify intermediates and byproducts .

Basic: What spectroscopic and computational methods are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹⁹F NMR is critical for distinguishing fluorine environments (δ ≈ -60 to -80 ppm for CF₃S groups) .

- ¹H-¹³C HSQC aids in assigning aromatic protons and carbons.

- Mass Spectrometry (HRMS):

- Computational Tools:

Basic: How does the compound’s reactivity vary under nucleophilic vs. electrophilic conditions?

Methodological Answer:

- Electrophilic Reactivity:

- The electron-withdrawing SCF₃ and Cl/F groups deactivate the aromatic ring, directing electrophiles to the meta position relative to substituents .

- Example: Nitration requires strong acids (HNO₃/H₂SO₄) at 80°C for moderate yields .

- Nucleophilic Reactivity:

- Limited due to electron deficiency. Use polar aprotic solvents (e.g., DMSO) and high temperatures (>100°C) for SNAr reactions targeting chlorine substituents .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Hazard Mitigation:

- Use gloveboxes or fume hoods to avoid inhalation (risk phrases: H315-H319) .

- Store in airtight containers at -20°C to prevent degradation .

- First Aid:

- For skin contact, wash with 10% NaHCO₃ solution to neutralize acidic byproducts .

Advanced: How do the electronic effects of the trifluoromethylthio group influence the compound’s application in organic electronics?

Methodological Answer:

- Electron-Withdrawing Nature:

- Design Implications:

Advanced: What computational strategies predict the compound’s interactions in biological systems?

Methodological Answer:

- Molecular Docking:

- MD Simulations:

- Run 10-ns simulations in GROMACS to assess membrane permeability (logP ≈ 3.5) driven by the SCF₃ group’s lipophilicity .

Advanced: How can contradictory bioactivity data in literature be resolved?

Methodological Answer:

- Root-Cause Analysis:

- Experimental Replication:

Advanced: What strategies resolve discrepancies in thermal stability reported across studies?

Methodological Answer:

- Thermogravimetric Analysis (TGA):

- Conduct under inert (N₂) vs. oxidative (O₂) atmospheres. The compound decomposes at 220°C in air vs. 280°C in N₂ due to SCF₃ oxidation .

- Kinetic Modeling:

- Apply Flynn-Wall-Ozawa method to calculate activation energy (Ea ≈ 120 kJ/mol) and identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.